MG-262

Description

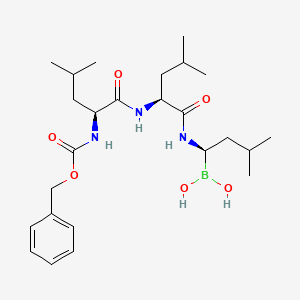

Structure

2D Structure

Properties

IUPAC Name |

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKOOGAFELWOCD-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170795 | |

| Record name | PS-III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179324-22-2 | |

| Record name | MG-262 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PS-III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PS-III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MG-262 mechanism of action explained

An In-Depth Technical Guide on the Core Mechanism of Action of MG-262

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, cell-permeable, and reversible proteasome inhibitor that has been instrumental in elucidating the roles of the ubiquitin-proteasome system in various cellular processes.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize its effects. The primary mode of action of this compound is the selective inhibition of the chymotrypsin-like activity of the 26S proteasome, which leads to a cascade of cellular events including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways such as NF-κB.[1][3] Quantitative data are summarized, and key experimental protocols are detailed to provide a practical resource for researchers in the field.

Core Mechanism: Inhibition of the 26S Proteasome

This compound, a peptidyl boronic acid, functions as a highly potent and selective inhibitor of the 26S proteasome.[1][3][4] The proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, particularly those marked for destruction by the ubiquitin pathway. This process is crucial for maintaining cellular homeostasis.

The inhibitory activity of this compound is conferred by its peptide and boronic acid moieties.[1][4] It reversibly targets the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the 20S catalytic core of the proteasome.[1][3][5] By blocking this activity, this compound prevents the degradation of poly-ubiquitinated proteins, leading to their accumulation within the cell. This disruption of protein homeostasis triggers a variety of downstream cellular stress responses.[6]

Caption: this compound inhibits the 26S proteasome's chymotryptic activity.

Downstream Cellular Consequences of Proteasome Inhibition

The accumulation of undegraded regulatory proteins following this compound treatment initiates several critical cellular pathways, culminating in cytostatic and cytotoxic effects.

Cell Cycle Arrest

Proteasome inhibition by this compound leads to the accumulation of key cell cycle inhibitors, such as p21 and p27.[1] These proteins negatively regulate the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The resulting inhibition of CDKs prevents the phosphorylation of proteins like the retinoblastoma protein (Rb), halting the cell cycle and inhibiting DNA replication.[1] This ultimately leads to cell growth arrest.[1]

Caption: this compound induces cell cycle arrest via p21/p27 accumulation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in malignant cells through multiple mechanisms.[2] The accumulation of pro-apoptotic proteins and the induction of cellular stress contribute to programmed cell death. Key events include:

-

Mitochondrial Dysfunction: Loss of the mitochondrial membrane potential.[1]

-

Caspase Activation: Activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[1][2]

-

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspase-3, a hallmark of apoptosis.[1][2]

-

ROS Generation: Time-dependent increase in intracellular reactive oxygen species (ROS).[2]

Caption: Apoptotic pathway activated by this compound-mediated stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate target gene transcription.

This compound inhibits NF-κB activation by preventing the proteasomal degradation of IκB.[2] This traps the NF-κB/IκB complex in the cytoplasm, blocking the pro-survival signaling that is often constitutively active in cancer cells.[7]

Caption: this compound blocks NF-κB activation by preventing IκB degradation.

Quantitative Data Summary

The biological activity of this compound has been quantified across various experimental systems. The following tables summarize key parameters.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line / System | Reference |

| NF-κB Activation IC₅₀ | 1-3 nM | Cytokine-induced HEK293 cells | [2] |

| Lon Protease Inhibition IC₅₀ | 122 ± 9 nM | S. Typhimurium Lon Protease | [4][8] |

| Cell Viability (48h) | IC₅₀ ≈ 60 nM | SKOV3 Ovarian Cancer Cells | [9] |

| Osteoclast Differentiation | 73% reduction | Peripheral Blood Mononuclear Cells | [1] |

| Apoptosis Induction | Significant at 0.025 µM | K562 Cells (with Gambogic Acid) | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| GFPdgn TG Mice | 5 µmol/kg (i.v.) | 50-75% inhibition of chymotryptic activity in heart, lungs, muscle, liver. | [1] |

| UbG76V-GFP/1 Mice | 1-5 µmol/kg (i.p.) | Dose-dependent decrease of chymotrypsin-like activity in liver, kidney, spleen. | [2] |

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established biochemical and cell-based assays.

Proteasome Activity Assay

This assay measures the catalytic activity of the proteasome, typically the chymotrypsin-like activity targeted by this compound.

-

Principle: A fluorogenic peptide substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), is cleaved by the active proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome's activity.

-

Methodology:

-

Prepare cell or tissue lysates containing active proteasomes.

-

In a 96-well black plate, mix the lysate with a peptidase assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 100 mM KCl, 0.5 mM MgCl₂).[10]

-

Add this compound or vehicle control and pre-incubate.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 10 µM Suc-LLVY-AMC).[10]

-

Measure the fluorescence kinetically at 37°C using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[10]

-

Calculate activity by determining the slope of the fluorescence curve over time.

-

Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.

-

Methodology:

-

Culture cells (e.g., 1 x 10⁵ cells/mL) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[11]

-

Harvest cells and wash twice with cold PBS.[11]

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI staining solution.

-

Incubate for 15-20 minutes at room temperature in the dark.[11]

-

Analyze the stained cells using a flow cytometer. Cells are categorized as:

-

Live (Annexin V- / PI-)

-

Early Apoptotic (Annexin V+ / PI-)

-

Late Apoptotic/Necrotic (Annexin V+ / PI+)

-

-

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Caspase Activity Assay

This assay quantifies the activity of specific caspases, such as the executioner caspase-3.

-

Principle: A specific peptide substrate for a caspase (e.g., Ac-DEVD for caspase-3) is conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore.[12][13] Cleavage by the active caspase releases the reporter molecule, which can be measured by spectrophotometry (~405 nm for pNA) or fluorometry.[13]

-

Methodology:

-

Prepare lysates from cells treated with this compound or a control.

-

Add the lysate to a reaction buffer containing the caspase substrate (e.g., Ac-DEVD-pNA).

-

Incubate at 37°C to allow for cleavage.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Quantify activity by comparing the signal from treated samples to untreated controls.

-

NF-κB Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

-

Principle: A reporter cell line is engineered to contain a luciferase or fluorescent protein gene under the control of multiple NF-κB response elements.[7][14][15] When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of the reporter gene. The resulting light output or fluorescence is proportional to NF-κB activity.

-

Methodology:

-

Seed the NF-κB reporter cells (e.g., HEK293, RAW 264.7) in a 96-well plate.[7][16]

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the NF-κB pathway with an agonist (e.g., TNFα, LPS).[15]

-

Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.[7]

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. The reduction in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

-

Conclusion

This compound is a powerful research tool whose mechanism of action centers on the potent and reversible inhibition of the proteasome's chymotrypsin-like activity. This primary action disrupts cellular protein homeostasis, leading to well-defined downstream effects, including cell cycle arrest, apoptosis, and suppression of the pro-survival NF-κB pathway. The detailed understanding of its molecular interactions and the robust experimental methods available for its study make this compound an invaluable compound for investigating the ubiquitin-proteasome system and its role in disease, particularly in oncology and inflammation research.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the Proteasome Inhibitor MG262 as a Potent ATP-Dependent Inhibitor of the Salmonella enterica serovar Typhimurium Lon Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical proteasome inhibition as a novel animal model of inner retinal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Identification of the proteasome inhibitor MG262 as a potent ATP-dependent inhibitor of the Salmonella enterica serovar Typhimurium Lon protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effect of extracellular signal regulated kinase signal pathway on apoptosis induced by MG262 in ovarian cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 13. Caspase Assay Kits - Elabscience® [elabscience.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abeomics.com [abeomics.com]

The Cellular Function of MG-262: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-262 is a potent, cell-permeable, and reversible proteasome inhibitor that has garnered significant interest in cellular biology and cancer research. By selectively targeting the chymotrypsin-like activity of the 26S proteasome, this compound disrupts cellular protein homeostasis, leading to a cascade of events including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways. This technical guide provides an in-depth overview of the cellular functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support its application in research and drug development.

Core Mechanism of Action

This compound, a dipeptide boronic acid derivative, functions as a highly specific inhibitor of the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins. The primary mechanism of this compound involves the reversible inhibition of the chymotrypsin-like activity of the proteasome.[1] This inhibition is critical as the proteasome plays a central role in the degradation of ubiquitinated proteins, thereby regulating a multitude of cellular processes.

The ubiquitin-proteasome system (UPS) is a key regulator of protein turnover. Proteins targeted for degradation are tagged with a polyubiquitin chain, which is then recognized by the 19S regulatory particle of the 26S proteasome. The protein is subsequently unfolded and translocated into the 20S core particle, where it is degraded into smaller peptides by the proteasome's catalytic subunits. This compound's inhibition of the proteasome's chymotrypsin-like activity blocks this degradation process, leading to the accumulation of ubiquitinated proteins and profound effects on cellular function.

Cellular Effects of this compound

The inhibition of the proteasome by this compound triggers a range of cellular responses, making it a valuable tool for studying protein degradation and a potential therapeutic agent.

Induction of Apoptosis

One of the most well-documented effects of this compound is the induction of apoptosis, or programmed cell death, in a variety of cell types, particularly cancer cells.[2] The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, is a key driver of this process. This compound-induced apoptosis is often characterized by:

-

Activation of Caspases: The proteolytic cascade of caspases is a central executioner of apoptosis. This compound treatment has been shown to lead to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).

-

Disruption of Mitochondrial Membrane Potential: The accumulation of pro-apoptotic Bcl-2 family proteins can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

-

Generation of Reactive Oxygen Species (ROS): Proteasome inhibition can induce oxidative stress through the accumulation of damaged or misfolded proteins, contributing to the apoptotic response.[2]

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G2/M phase.[3] This is due to the accumulation of key cell cycle regulatory proteins that are normally degraded by the proteasome. For instance, the stabilization of cyclin-dependent kinase inhibitors (e.g., p21 and p27) and the inhibition of the degradation of mitotic cyclins (e.g., Cyclin B1) prevent the cell from progressing through mitosis.[1][3]

Inhibition of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby blocking NF-κB activation.[2][4] This inhibitory effect on the NF-κB pathway contributes to the anti-inflammatory and pro-apoptotic properties of this compound.

Modulation of Other Signaling Pathways

-

JNK Pathway: this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The sustained activation of JNK is often associated with the induction of apoptosis.[5]

-

ERK Pathway: The effect of this compound on the extracellular signal-regulated kinase (ERK) pathway can be cell-type dependent. In some contexts, proteasome inhibition can lead to the downregulation of ERK signaling, which is often associated with cell survival and proliferation.[6]

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound for various cellular effects in different cell lines. These values provide a quantitative measure of the compound's potency.

| Cell Line | Effect | IC50 | Reference |

| HEK293 | NF-κB Activation Inhibition | 1-3 nM | [2] |

| S. Typhimurium Lon Protease | Enzyme Inhibition | 122 ± 9 nM | [7] |

| Human Pulmonary Fibroblasts | Growth Inhibition | ~20 µM (at 24h) | [8] |

| C6 Glioma Cells | Cell Proliferation Inhibition | 18.5 µmol/L (at 24h) | [9] |

| Jurkat (T cell line) | Proteasome Chymotrypsin-like Activity Inhibition | ~20 µM | [10] |

| YT (NK cell line) | Proteasome Chymotrypsin-like Activity Inhibition | ~20 µM | [10] |

| Cell Line | Treatment Conditions | Viability Reduction | Reference |

| SKOV3 (Ovarian Cancer) | 1, 10, 20, 40, 60, 80 nmol/L for 24h | 5.4%, 7.3%, 10.5%, 15.8%, 18.0%, 23.2% | [6] |

| SKOV3 (Ovarian Cancer) | 1, 10, 20, 40, 60, 80 nmol/L for 48h | 8.7%, 13.2%, 25.4%, 43.2%, 50.7%, 62.6% | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: Core mechanism of this compound action.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound induces apoptosis via the intrinsic pathway.

References

- 1. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of c-Jun N-terminal kinase in G2/M arrest and caspase-mediated apoptosis induced by sulforaphane in DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

An In-Depth Technical Guide to MG-262: A Reversible Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-262, a potent, cell-permeable, and reversible proteasome inhibitor, has emerged as a significant tool in the study of the ubiquitin-proteasome system (UPS) and as a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical properties, and its effects on critical cellular signaling pathways. Particular emphasis is placed on its role in the inhibition of the NF-κB pathway and the induction of apoptosis. This document includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental workflows to support researchers in their exploration of this compound.

Introduction

The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of the majority of intracellular proteins, thereby playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The inhibition of proteasome activity has proven to be a an effective strategy in the treatment of various cancers, most notably multiple myeloma.

This compound, also known as Z-Leu-Leu-Leu-boronate, is a peptide boronic acid that acts as a highly potent and selective inhibitor of the proteasome. Its reversible nature allows for the study of the dynamic processes regulated by the proteasome without causing permanent cellular alterations. This guide aims to provide an in-depth technical resource for researchers utilizing this compound in their experimental endeavors.

Chemical and Physical Properties

This compound is a synthetic peptide boronic acid derivative. The boronic acid moiety is key to its inhibitory activity, forming a stable, yet reversible, complex with the active site threonine residues of the proteasome's catalytic subunits.

| Property | Value |

| Chemical Formula | C₂₅H₄₂BN₃O₆ |

| Molecular Weight | 491.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Ethanol |

Mechanism of Action

This compound primarily exerts its effects by inhibiting the chymotrypsin-like activity of the 20S proteasome's β5 subunit. While it is most potent against the β5 subunit, it can also inhibit the caspase-like (β1) and trypsin-like (β2) activities at higher concentrations. The boron atom in this compound forms a covalent, yet reversible, bond with the hydroxyl group of the N-terminal threonine residue in the active sites of these catalytic subunits. This inhibition leads to the accumulation of polyubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling events.

Quantitative Data

The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines and its inhibitory constant (Ki) against the proteasome's catalytic subunits.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| H22 | Hepatoma | Varies (effective in µM range)[1] |

| K562 | Chronic Myeloid Leukemia | Varies (effective in µM range)[1] |

| HEK293 | Embryonic Kidney | 1-3 (for NF-κB activation)[1] |

| SKOV3 | Ovarian Cancer | Concentration-dependent decrease in viability (1-80 nM)[2] |

Note: IC₅₀ values can vary depending on the experimental conditions, such as cell density and incubation time.

Table 2: Ki Values of this compound for 20S Proteasome Subunits

| Proteasome Subunit | Activity | Ki (nM) |

| β5 | Chymotrypsin-like | Data not consistently available in public literature |

| β2 | Trypsin-like | Data not consistently available in public literature |

| β1 | Caspase-like | Data not consistently available in public literature |

Note: While the potent inhibitory activity of this compound is well-established, specific Ki values for each subunit are not widely reported in publicly accessible literature and may require consultation of specialized databases or primary research articles.

Signaling Pathways Modulated by this compound

Inhibition of the proteasome by this compound leads to the dysregulation of several key signaling pathways, contributing to its anti-cancer effects.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. A key regulatory step in this pathway is the degradation of the inhibitory protein IκBα by the proteasome.

This compound blocks the degradation of IκBα, causing it to accumulate in the cytoplasm. This sequesters the NF-κB dimer (p50/p65), preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

Induction of Apoptosis

This compound induces apoptosis, or programmed cell death, in cancer cells through both the intrinsic and extrinsic pathways. The accumulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS) are key events in this process.

Intrinsic Pathway: Proteasome inhibition leads to the accumulation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.

Extrinsic Pathway: this compound can also sensitize cells to death receptor-mediated apoptosis. While the exact mechanism is complex, it can involve the upregulation of death receptors on the cell surface and the inhibition of anti-apoptotic proteins that would normally block the caspase cascade initiated by death receptor activation. The activation of the initiator caspase-8 is a key step in this pathway, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Proteasome Activity Assay (Chymotrypsin-like)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Assay buffer (50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse using cell lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add 20-50 µg of protein lysate to each well and adjust the volume with assay buffer.

-

Add the fluorogenic substrate (final concentration 20-100 µM).

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 460-465 nm at various time points.

-

Proteasome activity is proportional to the rate of increase in fluorescence.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader (absorbance)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3, a key mediator of apoptosis.

Materials:

-

Cell lysates from this compound or vehicle-treated cells

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader

Procedure:

-

Prepare cell lysates as described in the proteasome activity assay protocol.

-

In a 96-well plate, add 20-50 µg of protein lysate to each well and adjust the volume with assay buffer.

-

Add the fluorogenic caspase-3 substrate (final concentration 20-50 µM).

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 460-465 nm at various time points.

-

Caspase-3 activity is proportional to the rate of increase in fluorescence.

Experimental Workflow for In Vitro Evaluation of Proteasome Inhibitors

A standardized workflow is essential for the systematic evaluation of proteasome inhibitors like this compound.

Conclusion

This compound is a valuable research tool for investigating the diverse functions of the ubiquitin-proteasome system. Its potent, reversible inhibition of the proteasome allows for the detailed study of cellular processes regulated by protein degradation. The ability of this compound to inhibit NF-κB signaling and induce apoptosis underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a foundational resource for researchers to effectively design, execute, and interpret experiments involving this compound, ultimately contributing to a deeper understanding of proteasome biology and its role in disease.

References

MG-262's Role in Inhibiting Chymotrypsin-Like Activity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

MG-262, a potent and reversible proteasome inhibitor, has emerged as a critical tool in cellular biology research and a promising candidate in oncology. This technical guide provides an in-depth exploration of this compound's primary mechanism of action: the selective inhibition of the chymotrypsin-like activity of the 20S proteasome. We will dissect the molecular interactions, present quantitative data on its inhibitory effects, and detail the downstream consequences on major signaling pathways, including NF-κB, apoptosis, and cell cycle regulation. Furthermore, this document furnishes detailed experimental protocols for key assays and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Proteasome and its Inhibition by this compound

The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes. The central component of this system is the 26S proteasome, a large multi-catalytic protease complex. It consists of a 20S core particle (CP), which harbors the proteolytic active sites, and one or two 19S regulatory particles (RP) that recognize, unfold, and translocate ubiquitinated proteins into the core for degradation.[1]

The 20S core possesses three distinct peptidase activities:

-

Chymotrypsin-like (CT-L): The most potent activity, cleaving after large hydrophobic residues.[1]

-

Trypsin-like (T-L): Cleaving after basic residues.

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaving after acidic residues.

This compound (also known as Z-Leu-Leu-Leu-boronate) is a peptide boronic acid that acts as a highly potent, selective, and reversible inhibitor of the proteasome.[2][3] Its mechanism of action is primarily centered on the inhibition of the chymotrypsin-like activity, which is the focus of this guide.[2][3] This targeted inhibition disrupts cellular homeostasis, leading to downstream effects such as cell cycle arrest and apoptosis, making it a valuable agent for cancer research.[4]

Mechanism of Inhibition

This compound's inhibitory action is a result of its specific chemical structure, comprising a peptide component (Z-Leu-Leu-Leu) and a boronic acid moiety.[3] The peptide portion guides the inhibitor to the active site of the proteasome's β5 subunit, which is responsible for chymotrypsin-like activity. The boron atom of the boronic acid then forms a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine (Thr1) residue in the catalytic site. This interaction effectively blocks the substrate from accessing the active site, thereby inhibiting protein degradation.

Quantitative Data: Inhibitory Potency and Cytotoxicity

The efficacy of this compound has been quantified across various studies and cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Table 1: IC50 Values for this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay Duration |

| 5TGM1 | Mouse Myeloma | 9.18 nM | 48-72 hrs |

| RPMI-8226 | Human Myeloma | 13.76 nM | 48-72 hrs |

| H22 | Murine Hepatoma | 0.125 - 1 µM range | 48 hrs |

| K562 | Human Leukemia | 0.125 - 1 µM range | 48 hrs |

| SKOV3 | Human Ovarian Cancer | Concentration-dependent decrease in viability (e.g., ~43% viability at 60 nM) | 48 hrs |

Data compiled from multiple sources.[4][5]

Table 2: Inhibition of Chymotrypsin-Like Activity in Tissues

| Tissue | Inhibition Percentage |

| Heart | 50-75% |

| Lungs | 50-75% |

| Skeletal Muscle | 50-75% |

| Liver | 50-75% |

Data obtained from in vivo studies in mice treated with this compound.[3]

Core Signaling Pathways Modulated by this compound

The inhibition of chymotrypsin-like activity by this compound prevents the degradation of key regulatory proteins, leading to profound effects on several critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals lead to the phosphorylation and subsequent ubiquitination of IκBα, marking it for degradation by the proteasome. This degradation frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[6]

This compound blocks the proteasomal degradation of IκBα.[2] This results in the continued sequestration of NF-κB in the cytoplasm, thereby inhibiting its activation. This mechanism is a key contributor to the anti-inflammatory and anti-cancer effects of proteasome inhibitors. The IC50 for NF-κB activation inhibition by this compound is in the low nanomolar range (1-3 nM).[4]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Cancer cells often evade apoptosis. This compound induces apoptosis in malignant cells through multiple mechanisms:[4]

-

Stabilization of Pro-Apoptotic Proteins: The tumor suppressor protein p53 is a key regulator of apoptosis.[7][8] Under normal conditions, p53 is kept at low levels by the E3 ubiquitin ligase Mdm2, which targets it for proteasomal degradation.[8] By inhibiting the proteasome, this compound causes p53 to accumulate, leading to cell cycle arrest and apoptosis.

-

Accumulation of Misfolded Proteins: The proteasome is responsible for clearing misfolded or damaged proteins. Inhibition by this compound leads to their accumulation, causing endoplasmic reticulum (ER) stress and triggering the unfolded protein response (UPR), which can culminate in apoptosis.

-

Activation of Caspases: this compound treatment has been shown to induce the cleavage and activation of executioner caspases, such as caspase-7, and initiator caspases like caspase-8 and -9, which are central to the apoptotic cascade.[4]

-

Generation of Reactive Oxygen Species (ROS): this compound can induce an increase in intracellular ROS in a time-dependent manner, which contributes to cellular damage and the initiation of apoptosis.[4]

Cell Cycle Arrest

Progression through the cell cycle is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which are regulated by cyclins and CDK inhibitors (CKIs). The timely degradation of these regulatory proteins by the proteasome is crucial for orderly cell cycle transitions. By inhibiting the proteasome, this compound disrupts this delicate balance, causing the accumulation of CKIs (e.g., p21, p27) and stabilization of certain cyclins. This leads to the arrest of the cell cycle, typically at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Proteasome Chymotrypsin-Like Activity Assay

This assay quantifies the chymotrypsin-like activity of the proteasome in cell lysates or with purified proteasomes using a fluorogenic substrate.

Materials:

-

Cell line of interest

-

This compound

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Fluorometer or microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

96-well black microplates

Procedure:

-

Cell Lysis: Culture and treat cells with desired concentrations of this compound for a specified time. Harvest cells, wash with cold PBS, and lyse on ice using Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Setup: In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with Assay Buffer. Include wells with untreated lysate (positive control) and lysis buffer only (blank).

-

Substrate Addition: Add Suc-LLVY-AMC to a final concentration of 20-100 µM to all wells.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence of released AMC kinetically over 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the activity of treated samples to the untreated control to determine the percentage of inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cell line of interest

-

This compound

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated wells (control) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins in a sample. It is essential for observing the accumulation of proteins like p53, IκBα, and cleaved caspases following this compound treatment.

Materials:

-

Treated and untreated cell lysates (prepared as in 5.1)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., anti-p53, anti-IκBα)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins from the lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane using blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of target protein.

Conclusion

This compound is a powerful research tool whose efficacy is rooted in its potent and selective inhibition of the proteasome's chymotrypsin-like activity. This specific action triggers a cascade of well-defined cellular consequences, including the suppression of the pro-survival NF-κB pathway, the induction of apoptosis through multiple mechanisms, and the arrest of the cell cycle. The detailed quantitative data and experimental protocols provided in this guide serve to equip researchers and drug developers with the foundational knowledge required to effectively utilize this compound in their investigations into cellular regulation and the development of novel anti-cancer therapeutics.

References

- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [Effect of extracellular signal regulated kinase signal pathway on apoptosis induced by MG262 in ovarian cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Regulation of p53: a collaboration between Mdm2 and Mdmx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of p53 stability by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of MG-262 on the Ubiquitin-Proteasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-262, a potent and reversible proteasome inhibitor, has garnered significant interest in cancer research and drug development.[1] As a peptide boronic acid, its primary mechanism of action involves the selective inhibition of the chymotrypsin-like activity of the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS).[1] The UPS plays a pivotal role in maintaining cellular protein homeostasis by degrading misfolded or damaged proteins and regulating the levels of key signaling molecules. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. This technical guide provides an in-depth overview of this compound's impact on the ubiquitin-proteasome pathway, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action: Inhibition of the Proteasome

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates. The 20S core possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.[2]

This compound exerts its inhibitory effect by targeting the chymotrypsin-like activity of the proteasome.[1] While specific inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound against the individual catalytic subunits of the mammalian 26S proteasome are not widely reported in publicly available literature, its potent inhibitory nature has been demonstrated in various studies. For instance, in a study on Salmonella enterica serovar Typhimurium Lon protease, this compound exhibited an IC₅₀ of 122 ± 9 nM, with an estimated Kᵢ of 60 nM.[3] It is important to note that this study also suggested that this compound is approximately 2000-fold more potent against the 20S proteasome, though specific values were not provided.[3] Another study reported an IC₅₀ of 1-3 nM for the inhibition of NF-κB activation in HEK293 cells, a downstream effect of proteasome inhibition.[4]

By inhibiting the proteasome, this compound leads to the accumulation of polyubiquitinated proteins, disrupts cellular signaling pathways, and ultimately induces apoptosis in cancer cells.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound from various experimental studies.

| Cell Line | Treatment Duration | This compound Concentration (nmol/L) | Cell Viability (%) |

| SKOV3 (Ovarian Cancer) | 24 hours | 1 | 94.6 ± 3.1 |

| 10 | 92.7 ± 3.7 | ||

| 20 | 89.5 ± 7.7 | ||

| 40 | 84.2 ± 5.1 | ||

| 60 | 82.0 ± 7.4 | ||

| 80 | 76.8 ± 11.0 | ||

| 48 hours | 1 | 91.3 ± 10.1 | |

| 10 | 86.8 ± 4.5 | ||

| 20 | 74.6 ± 4.2 | ||

| 40 | 56.8 ± 2.1 | ||

| 60 | 49.3 ± 4.5 | ||

| 80 | 37.4 ± 5.4 | ||

| H22 (Murine Hepatoma) | 48 hours | 125 | Inhibition of growth |

| 1000 | Inhibition of growth | ||

| K562 (Human Leukemia) | 48 hours | 125 | Inhibition of growth |

| 1000 | Inhibition of growth |

Table 1: Effect of this compound on Cancer Cell Viability. Data for SKOV3 cells from a study investigating this compound-induced apoptosis.[5] Data for H22 and K562 cells indicates growth inhibition at the specified concentration range.[4]

| Cell Line | Treatment | Apoptosis Rate (%) |

| SKOV3 (Ovarian Cancer) | This compound | 30.7 ± 4.3 |

| PD98059 (ERK inhibitor) | 26.8 ± 8.6 | |

| This compound + PD98059 | 50.3 ± 10.6 | |

| 293T (Human Embryonic Kidney) | This compound | 14.5 ± 5.3 |

| PD98059 | 16.2 ± 7.5 | |

| This compound + PD98059 | 10.8 ± 7.3 | |

| H22 (Murine Hepatoma) | This compound (25 nM) + Gambogic Acid | Induces apoptosis |

| K562 (Human Leukemia) | This compound (25 nM) + Gambogic Acid | Induces apoptosis |

Table 2: Apoptosis Induction by this compound. Data for SKOV3 and 293T cells from a study on the role of the ERK signaling pathway.[5] Data for H22 and K562 cells indicates that this compound in combination with Gambogic Acid induces apoptosis.[6]

| Parameter | Cell Line | IC₅₀ |

| NF-κB Activation | HEK293 | 1-3 nM |

Table 3: Inhibition of NF-κB Activation by this compound. [4]

Signaling Pathways and Experimental Workflows

The inhibition of the ubiquitin-proteasome pathway by this compound triggers a cascade of cellular events, primarily culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines, such as SKOV3.[5]

Materials:

-

Cancer cell line of interest (e.g., SKOV3)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is designed to quantify the percentage of apoptotic cells following this compound treatment.[5]

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cell pellets treated with or without this compound

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

-

Proteasome activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Fluorometer or fluorescent plate reader

Procedure:

-

Lysate Preparation: Lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Assay Setup: In a black 96-well plate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well. Bring the volume to 100 µL with proteasome activity assay buffer. Include wells with lysate pre-incubated with a known proteasome inhibitor as a negative control.

-

Substrate Addition: Add the fluorogenic substrate to a final concentration of 50-100 µM.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the increase in fluorescence (e.g., excitation 360 nm, emission 460 nm for AMC) over time.

-

Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the reaction.

Western Blot for Ubiquitinated Proteins

This protocol is used to detect the accumulation of polyubiquitinated proteins following this compound treatment.[7]

Materials:

-

Cell pellets treated with this compound

-

RIPA buffer with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ubiquitin

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. A characteristic high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.

-

Loading Control: Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Conclusion

This compound is a powerful tool for studying the ubiquitin-proteasome pathway and a promising candidate for anticancer therapy. Its potent and selective inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of ubiquitinated proteins, disruption of cellular signaling, and induction of apoptosis in malignant cells. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other proteasome inhibitors. Further research is warranted to elucidate the precise inhibitory constants of this compound against the specific subunits of the mammalian proteasome to refine our understanding of its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of the proteasome inhibitor MG262 as a potent ATP-dependent inhibitor of the Salmonella enterica serovar Typhimurium Lon protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the Proteasome Inhibitor MG262 as a Potent ATP-Dependent Inhibitor of the Salmonella enterica serovar Typhimurium Lon Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

The Proteasome Inhibitor MG-262: A Technical Guide to its Mechanism of Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-262 is a potent, reversible, and cell-permeable proteasome inhibitor that has demonstrated significant anti-cancer activity by inducing apoptosis in a variety of malignant cell lines. This technical guide provides an in-depth overview of the core mechanisms by which this compound triggers programmed cell death. We will explore the key signaling pathways involved, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its apoptotic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.

Introduction to this compound

This compound, also known as Z-Leu-Leu-Leu-B(OH)2, is a peptide boronic acid derivative that selectively and reversibly inhibits the chymotryptic activity of the 26S proteasome.[1] The proteasome is a critical cellular machine responsible for the degradation of ubiquitinated proteins, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and the stress response. By inhibiting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic proteins and the induction of programmed cell death. This makes it a compound of significant interest in cancer research.

Quantitative Analysis of this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on both the concentration of the inhibitor and the duration of exposure. The following tables summarize key quantitative data from various studies.

Table 1: Dose-Dependent Effect of this compound on Cell Viability in SKOV3 Ovarian Cancer Cells [1]

| This compound Concentration (nmol/L) | 24-hour Incubation: Cell Viability (%) | 48-hour Incubation: Cell Viability (%) |

| 1 | 94.6 ± 3.1 | 91.3 ± 10.1 |

| 10 | 92.7 ± 3.7 | 86.8 ± 4.5 |

| 20 | 89.5 ± 7.7 | 74.6 ± 4.2 |

| 40 | 84.2 ± 5.1 | 56.8 ± 2.1 |

| 60 | 82.0 ± 7.4 | 49.3 ± 4.5 |

| 80 | 76.8 ± 11.0 | 37.4 ± 5.4 |

Table 2: Apoptosis Rates in SKOV3 and 293T Cells Induced by this compound [1]

| Cell Line | Treatment | Apoptosis Rate (%) |

| SKOV3 | This compound | 30.7 ± 4.3 |

| SKOV3 | PD98059 (ERK inhibitor) | 26.8 ± 8.6 |

| SKOV3 | This compound + PD98059 | 50.3 ± 10.6 |

| 293T | This compound | 14.5 ± 5.3 |

| 293T | PD98059 (ERK inhibitor) | 16.2 ± 7.5 |

| 293T | This compound + PD98059 | 10.8 ± 7.3 |

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis through multiple, interconnected signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) pathway and the modulation of the Extracellular signal-Regulated Kinase (ERK) pathway.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is a major route for this compound-induced apoptosis. Inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins and a decrease in anti-apoptotic proteins, altering the balance of the Bcl-2 family of proteins.

This cascade begins with the this compound-mediated inhibition of the proteasome, which leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[2][3][4] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytosol.[5][6][7] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[8] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP).[9][10]

Role of the ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, typically associated with cell survival and proliferation, plays a context-dependent role in this compound-induced apoptosis. In some cancer cells, such as the ovarian cancer cell line SKOV3, this compound has been shown to down-regulate the expression of phosphorylated ERK (p-ERK).[1] The inhibition of the ERK pathway appears to enhance the pro-apoptotic effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24 and 48 hours). Include untreated control wells.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with the desired concentration of this compound.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through the potent inhibition of the 26S proteasome. Its mechanism of action primarily involves the activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the altered expression of Bcl-2 family proteins, cytochrome c release, and subsequent caspase activation. Furthermore, in certain cellular contexts, its pro-apoptotic effects are enhanced by the downregulation of the pro-survival ERK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other proteasome inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the complex signaling networks modulated by this compound and to identify predictive biomarkers for its efficacy in various cancer types.

References

- 1. [Effect of extracellular signal regulated kinase signal pathway on apoptosis induced by MG262 in ovarian cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for cytochrome c release from mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MG-262 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-262 is a potent, reversible, and cell-permeable proteasome inhibitor. It specifically targets the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. By inhibiting the proteasome, this compound disrupts the degradation of various regulatory proteins, leading to the induction of cell cycle arrest and apoptosis in a variety of cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on apoptosis and the cell cycle, with a focus on its mechanism of action involving the NF-κB signaling pathway.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound from various studies.

| Cell Line | Assay | Concentration | Time | Result |

| 5TGM1 | Cytotoxicity (SRB assay) | 9.18 nM | 48-72h | IC50 |

| RPMI-8226 | Cytotoxicity (SRB assay) | 13.76 nM | 48-72h | IC50 |

| H22 & K562 | Growth Inhibition | 0.125 - 1 µM | 48h | Dose-dependent inhibition |

| H22 & K562 | Apoptosis Induction (with Gambogic Acid) | 0.025 µM | 24h | Induction of apoptosis |

| SKOV3 | Apoptosis Induction | Not Specified | Not Specified | 30.7 ± 4.3% apoptotic cells |

| MP41 | Cell Cycle Analysis | 10 µM | 48h | G0/G1 phase population increased from 73.8% to 79.4% |

| HEK293 | NF-κB Inhibition | 1-3 nM | Not Specified | IC50 for NF-κB activation |

Signaling Pathway

This compound exerts its pro-apoptotic effects in part through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which promote cell survival and inhibit apoptosis. This compound, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα. This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby inhibiting its nuclear translocation and pro-survival signaling.

Caption: this compound inhibits the proteasome, preventing IκBα degradation and blocking NF-κB nuclear translocation.

Experimental Protocols

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the steps to quantify apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., SKOV3, K562)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

-

This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration. Incubate for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting:

-

For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).

-

Wash the adherent cells once with PBS.

-

Trypsinize the cells and combine them with the collected medium.

-

For suspension cells, directly collect the cells.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within 1 hour.

-

Collect data for at least 10,000 events per sample.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-